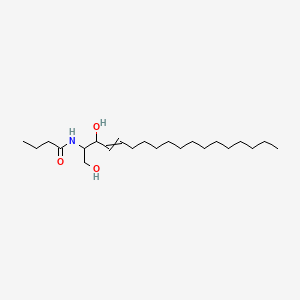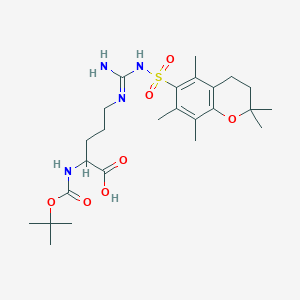![molecular formula C34H69NO3 B15286514 Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- CAS No. 28791-69-7](/img/structure/B15286514.png)
Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(hexadecanoyl)-sphinganine is a bioactive lipid molecule that belongs to the class of ceramides. Ceramides are essential components of cell membranes and play a crucial role in various cellular processes, including cell signaling, differentiation, and apoptosis. N-(hexadecanoyl)-sphinganine is characterized by a long-chain fatty acid (hexadecanoic acid) attached to a sphinganine backbone, making it a significant molecule in the study of lipid metabolism and cell biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(hexadecanoyl)-sphinganine typically involves the acylation of sphinganine with hexadecanoic acid. This can be achieved through various methods, including:
Enzymatic Synthesis: Lipases can be used to catalyze the esterification of sphinganine with hexadecanoic acid, providing a more environmentally friendly and selective approach.
Industrial Production Methods
Industrial production of N-(hexadecanoyl)-sphinganine may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-(hexadecanoyl)-sphinganine can undergo various chemical reactions, including:
Reduction: Reduction of the amide bond can yield the corresponding amine and alcohol.
Substitution: The hydroxyl groups on the sphinganine backbone can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sphingosine, ceramide-1-phosphate.
Reduction: Hexadecanol, sphinganine derivatives.
Substitution: Various N-acyl sphinganine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(hexadecanoyl)-sphinganine has a wide range of applications in scientific research:
Wirkmechanismus
N-(hexadecanoyl)-sphinganine exerts its effects through several mechanisms:
Cell Signaling: Acts as a second messenger in various signaling pathways, influencing cell growth, differentiation, and apoptosis.
Molecular Targets: Interacts with specific receptors and enzymes, such as protein kinase C (PKC) and ceramide synthase.
Pathways Involved: Involved in the sphingolipid metabolic pathway, which regulates the balance between cell survival and death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(octadecanoyl)-sphinganine: Similar structure with an octadecanoic acid chain instead of hexadecanoic acid.
N-(tetradecanoyl)-sphinganine: Contains a tetradecanoic acid chain.
N-(dodecanoyl)-sphinganine: Features a dodecanoic acid chain.
Uniqueness
N-(hexadecanoyl)-sphinganine is unique due to its specific fatty acid chain length, which influences its biophysical properties and interactions with cellular components. This specificity can affect its role in cell signaling and its potential therapeutic applications .
Eigenschaften
IUPAC Name |
N-(1,3-dihydroxyoctadecan-2-yl)hexadecanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H69NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-33,36-37H,3-31H2,1-2H3,(H,35,38) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGTXOVNNFGTPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H69NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399420 |
Source


|
| Record name | Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28791-69-7 |
Source


|
| Record name | Hexadecanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
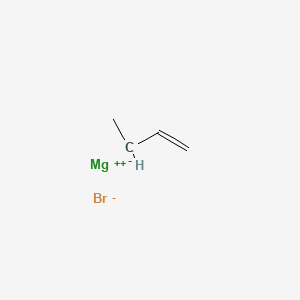
![6,6'-Bis[(4R)-4,5-dihydro-4-(phenylmethyl)-2-oxazolyl]-2,2'-bipyridine](/img/structure/B15286439.png)
![N-{2-[2-(Morpholin-4-yl)acetamido]-4-phenylbutanoyl}leucyl-N-[4-methyl-1-(2-methyloxiran-2-yl)-1-oxopentan-2-yl]phenylalaninamide](/img/structure/B15286445.png)

![sodium 3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)benzenesulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoate](/img/structure/B15286461.png)
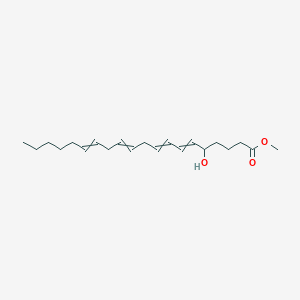
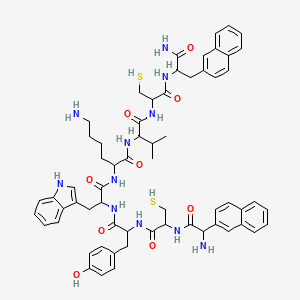
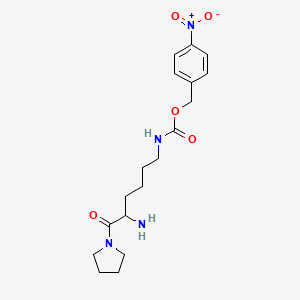
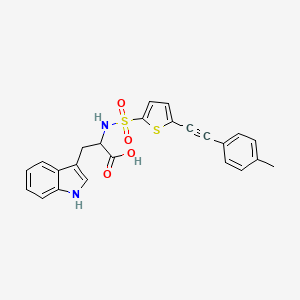
![Tetralithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-[[3-(2-octadec-9-enoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate](/img/structure/B15286506.png)
![2-[[2-[4-(difluoromethyl)-2-oxo-1,3-oxazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]amino]propanamide](/img/structure/B15286510.png)
